molecular formula C4H3ClO2 B081263 4-chlorobut-2-ynoic acid CAS No. 13280-03-0

4-chlorobut-2-ynoic acid

Cat. No.: B081263
CAS No.: 13280-03-0
M. Wt: 118.52 g/mol
InChI Key: HWIXWJHXUZIGJF-UHFFFAOYSA-N
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Description

4-chlorobut-2-ynoic acid is an organic compound with the molecular formula C4H3ClO2. It is a derivative of butynoic acid, where a chlorine atom is substituted at the fourth position. This compound is known for its reactivity due to the presence of both an alkyne and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-chlorobut-2-ynoic acid involves the alkoxycarbonylation of propargyl chloride. This process typically uses methyllithium in diethyl ether as a reagent, followed by the addition of methyl chloroformate . The reaction is carried out under an inert atmosphere, such as argon, and at low temperatures to ensure high yields.

Another method involves the oxidation of 4-chloro-2-butyn-1-ol using chromic acid . This method provides a moderate yield and is often used in laboratory settings.

Industrial Production Methods

In industrial settings, the preparation of this compound can involve the treatment of the lithium derivative of propargyl chloride with carbon dioxide . This method is efficient and provides a high yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-chlorobut-2-ynoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromic acid is commonly used for oxidation reactions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted butynoic acids, alkenes, and alkanes, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-chlorobut-2-ynoic acid involves its reactivity due to the presence of both an alkyne and a carboxylic acid group. The alkyne group can undergo cycloaddition reactions, while the carboxylic acid group can participate in various condensation reactions. These reactions enable the compound to form complex molecular structures, which are useful in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chlorobut-2-ynoic acid is unique due to the presence of both an alkyne and a carboxylic acid group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts, making it a valuable compound in synthetic chemistry and various industrial applications.

Properties

IUPAC Name

4-chlorobut-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClO2/c5-3-1-2-4(6)7/h3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIXWJHXUZIGJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157803
Record name Chlorotetrolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13280-03-0
Record name Chlorotetrolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013280030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorotetrolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorobut-2-ynoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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